molecular formula C10H18ClN B2606848 Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride CAS No. 2503208-78-2

Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride

Cat. No. B2606848
M. Wt: 187.71
InChI Key: JQURVSHAZUNJKO-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is a chemical compound with the CAS Number: 2503208-78-2 . It has a molecular weight of 187.71 . The IUPAC name for this compound is spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride . The InChI code for this compound is 1S/C10H17N.ClH/c1-4-10(11-5-1)7-8-2-3-9(10)6-8;/h8-9,11H,1-7H2;1H .


Molecular Structure Analysis

The molecular structure of Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is complex. It consists of a bicyclo[2.2.1]heptane ring fused with a pyrrolidine ring . The InChI key for this compound is JQURVSHAZUNJKO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anti-Influenza Activity

Some N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, closely related to the chemical structure of interest, have been synthesized and tested for their in vitro activity against influenza A viruses. These compounds showed activity comparable to 1-adamantanamine hydrochloride, a known anti-influenza agent. This highlights the potential utility of such spirocyclic compounds in antiviral research and therapy (de la Cuesta, Ballesteros, & Trigo, 1984).

Catalytic Syntheses and Chemical Diversity

Spiro[indoline-3,4'-piperidine] compounds, which share a similar spirocyclic motif, have been developed through catalyzed tandem cyclizations, demonstrating a broad scope of application in synthetic chemistry. This method efficiently captures in situ generated spiroindoleninium intermediates with carbamates, leading to diverse spirocyclic compounds with significant bioactivity potential (Liang et al., 2020).

Synthesis of Spirocyclic Indolines

A versatile methodology for synthesizing spirocyclic pyrrolidinoindolines, which are structurally related to the compound of interest, has been developed. This method utilizes N-acyltryptamines and results in spiroindoleninium ions that undergo various addition reactions, further expanding the synthetic utility of spirocyclic compounds in medicinal chemistry (Medley & Movassaghi, 2013).

Organocatalytic Syntheses

The spiro[pyrrolidin-3,3'-oxindole] derivatives, which bear resemblance to the target molecule, have been synthesized using an enantioselective organocatalytic approach. This process yields compounds with high enantiopurity and structural diversity, demonstrating the relevance of spirocyclic compounds in the development of biologically active molecules (Chen et al., 2009).

Antitumor Activities

A spirocyclic oxindole analogue has been synthesized and evaluated for its antitumor activities against various human cancer cell lines. This study showcases the potential therapeutic applications of spirocyclic compounds in oncology (Hong, Huang, & Teng, 2011).

Safety And Hazards

The safety information for Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-4-10(11-5-1)7-8-2-3-9(10)6-8;/h8-9,11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQURVSHAZUNJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CCC2C3)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride

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